molecular formula C10H13NO2 B1280214 2-Amino-5-isopropylbenzoic acid CAS No. 68701-22-4

2-Amino-5-isopropylbenzoic acid

Cat. No.: B1280214
CAS No.: 68701-22-4
M. Wt: 179.22 g/mol
InChI Key: QWNMKHLBVHTPFW-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group at the second position and an isopropyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-5-isopropylbenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing their catalytic functions. The compound’s amino group can form hydrogen bonds with the active sites of these enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting their phosphorylation states and downstream signaling events .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release by interacting with synaptic proteins. This interaction can influence synaptic plasticity and neuronal communication. In muscle cells, this compound affects muscle contraction by modulating calcium ion channels and influencing the release of calcium from the sarcoplasmic reticulum. Furthermore, the compound can impact cell signaling pathways, such as the MAPK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. It can also function as an enzyme activator by inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Over time, its effects on cellular function may diminish due to degradation products that may not have the same biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions, such as improved muscle contraction and neurotransmitter release. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that participate in the citric acid cycle and oxidative phosphorylation. The compound can also influence metabolic flux by modulating the activity of key enzymes in these pathways, affecting the levels of metabolites and overall cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and distributed to different cellular compartments. The compound can also bind to plasma proteins, influencing its distribution and bioavailability. Its localization within cells can affect its activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. Its localization can influence its interactions with enzymes and proteins within these compartments, affecting cellular processes such as energy production and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-isopropylbenzoic acid typically involves the nitration of isopropylbenzoic acid followed by reduction and subsequent hydrolysis. One common method includes:

    Nitration: Isopropylbenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Hydrolysis: The resulting compound undergoes hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

2-Amino-5-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Aminobenzoic acid: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    5-Isopropylbenzoic acid: Lacks the amino group, affecting its ability to participate in hydrogen bonding and other interactions.

    2-Amino-4-isopropylbenzoic acid: The position of the isopropyl group is different, leading to variations in steric effects and reactivity.

Uniqueness: 2-Amino-5-isopropylbenzoic acid is unique due to the specific positioning of the amino and isopropyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with its analogs.

Properties

IUPAC Name

2-amino-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNMKHLBVHTPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502632
Record name 2-Amino-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68701-22-4
Record name 2-Amino-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(propan-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Step 1): 30% H2O2 (6 ml) was added to a solution of 5-isopropyl-1H-indole-2,3-dione [J. Med. Chem., 19, 391(1976)] (4.0 g, 21.1 mmol) in 1N-NaOH (15 ml) at 5° C. The mixture was stirred for 3 hours at room temperature and then poured into H2O and acidified. The precipitates were filtered to give 5-isopropylanthranilic acid, 2.6 g (68.6%): mp 93°-95° C.
Name
Quantity
6 mL
Type
reactant
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4 g
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15 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of Example 2B (0.621 g, 2.81 mmol) and lithium hydroxide monohydrate (0.38 g, 9.0 mmol) in THF (6 mL) and water (6 mL) was stirred at 60° C. for 72 hours, acidified to pH 3.5 with 1M HCl, and extracted twice with ethyl acetate. The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.1% TFA to provide the desired product. MS (ESI(+)) m/e 180 (M+H)+; (ESI(−)) m/e 178 (M−H)−.
Quantity
0.621 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
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Quantity
6 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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